
(4-Oxooxan-3-yl) benzoate
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Overview
Description
(4-Oxooxan-3-yl) benzoate is a benzoic acid ester derivative in which the esterifying group is a 3-hydroxy-substituted tetrahydropyran-4-one (4-oxooxan-3-yl) moiety. This structure combines the aromatic benzoate group with a cyclic ketone-containing oxane ring, imparting unique physicochemical and biological properties.
The compound’s tetrahydropyran ring introduces steric and electronic effects that may influence solubility, metabolic stability, and reactivity compared to simpler alkyl benzoates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxooxan-3-yl) benzoate typically involves the esterification of benzoic acid with 4-oxooxan-3-ol. One common method is the Fischer esterification, where benzoic acid reacts with 4-oxooxan-3-ol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
C6H5COOH+C5H8O2→C6H5COOC5H7O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to facilitate the esterification reaction. The reaction mixture is typically heated to 100-120°C, and the water formed during the reaction is continuously removed to drive the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions
(4-Oxooxan-3-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
(4-Oxooxan-3-yl) benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Oxooxan-3-yl) benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 4-oxooxan-3-ol, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Benzoates
Alkyl benzoates, such as methyl benzoate (MB), ethyl benzoate (EB), and butyl benzoate (BB), are well-studied for their applications in cosmetics, fragrances, and as bioactive agents. Key differences include:
- Molecular Size/Chain Length : Shorter alkyl chains (e.g., MB, EB) exhibit higher volatility and lower logP values compared to longer-chain analogs (e.g., n-hexyl benzoate). The 4-oxooxan-3-yl group in (4-oxooxan-3-yl) benzoate introduces a rigid, cyclic structure, reducing volatility and increasing hydrophilicity relative to linear alkyl esters .
- Toxicity: Ethyl and methyl benzoates show low acute toxicity (LD₅₀ > 2000 mg/kg in rats), while longer-chain analogs like n-hexyl benzoate demonstrate higher cytotoxicity in vitro.
Table 1: Physicochemical Properties of Selected Benzoate Esters
*Estimated based on structural analogs from .
Heterocyclic Benzoate Derivatives
Compounds like ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate (CAS 4005-02-1) and 2-oxopropyl 4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzoate (35d) demonstrate how heterocyclic substituents enhance bioactivity. For example:
- The 4-oxo group in this compound may similarly engage in hydrogen bonding, enhancing target binding .
- Isoxazole-containing benzoates (e.g., compound 35d) show insecticidal activity, suggesting that the oxane ring in this compound could be tailored for agrochemical applications .
Metabolic and Degradation Pathways
Benzoate esters are typically metabolized via hydrolysis to benzoic acid, which enters the benzoyl-CoA pathway in anaerobic bacteria. The tetrahydropyran-4-one moiety in this compound may slow hydrolysis, requiring specialized enzymatic activation (e.g., esterases or cytochrome P450s) compared to simpler esters like MB or EB .
Table 2: Degradation Pathways of Benzoate Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (4-Oxooxan-3-yl) benzoate and its derivatives?
- Methodology :
- Oxidation : Use potassium permanganate (KMnO₄) in acidic media to introduce carboxyl groups, analogous to methods for related benzoate esters .
- Reduction : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether can reduce carbonyl groups to hydroxyl derivatives .
- Substitution : React with alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine) to generate substituted derivatives .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Handling : Avoid inhalation, skin contact, and ignition sources. Use PPE (gloves, goggles, lab coats) and ensure proper ventilation .
- Storage : Keep in tightly sealed containers in dry, well-ventilated areas. Monitor for degradation using spectroscopic methods if stored long-term .
- First Aid : For spills, use vacuum collection and avoid environmental release. For exposure, follow protocols like rinsing eyes with water for 15+ minutes .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?
- Standardization : Conduct comparative studies under controlled conditions (e.g., pH, temperature) to isolate variables. For example, organic degradation during prolonged experiments (e.g., 9-hour data collection) may alter bioactivity .
- Data Validation : Use orthogonal assays (e.g., enzyme inhibition and cytotoxicity tests) to cross-validate results. Reference toxicological databases for baseline comparisons, though limited data exists for this compound .
Q. What experimental designs are optimal for studying the stability of this compound in aqueous systems?
- Controlled Variables : Test stability across pH ranges (2–12) and temperatures (4–37°C). Monitor degradation via UV-Vis spectroscopy or mass spectrometry .
- Sample Preservation : Implement continuous cooling during experiments to mitigate thermal degradation, as observed in wastewater matrix studies .
Q. How can computational modeling enhance the study of this compound’s reactivity?
- In Silico Tools : Predict physicochemical properties (e.g., logP, solubility) using platforms like ACD/Labs Percepta. Validate with experimental data, noting gaps in existing databases .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide synthesis of derivatives with enhanced binding affinity .
Q. Key Considerations for Researchers
- Toxicological Gaps : No acute toxicity data exists for this compound. Prioritize in vitro assays (e.g., Ames test, cytotoxicity screens) before in vivo studies .
- Environmental Impact : Avoid release into waterways. Use containment measures (e.g., absorbent materials) for spills, as advised for similar esters .
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(4-oxooxan-3-yl) benzoate |
InChI |
InChI=1S/C12H12O4/c13-10-6-7-15-8-11(10)16-12(14)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
CRLBPICQXUWPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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